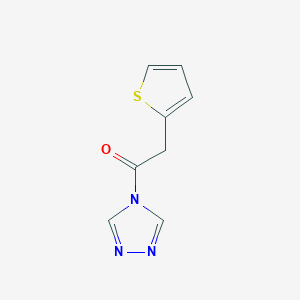
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone is an organic compound that features both a thiophene ring and a triazole ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the thiophene ring via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification techniques: Methods such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate their activity.
Pathway interference: Disruption of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Thiophen-2-yl)-1H-benzimidazole
- 2-(Thiophen-2-yl)-1H-pyrazole
- 2-(Thiophen-2-yl)-1H-imidazole
Uniqueness
2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone is unique due to the combination of the thiophene and triazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-1-(1,2,4-triazol-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3OS/c12-8(11-5-9-10-6-11)4-7-2-1-3-13-7/h1-3,5-6H,4H2 |
Clave InChI |
QSHDTWXTULWXDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(=O)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

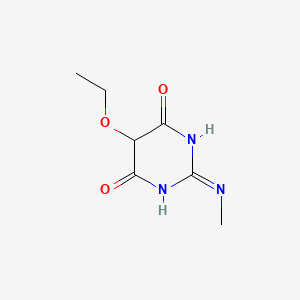
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
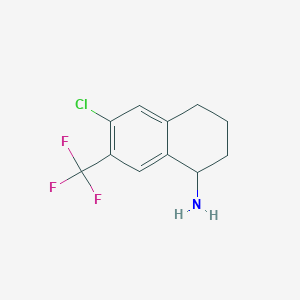
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
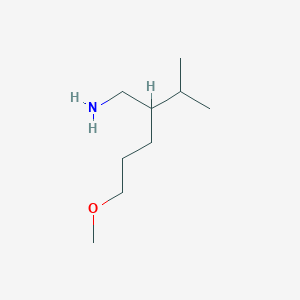
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
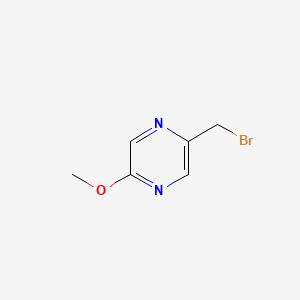
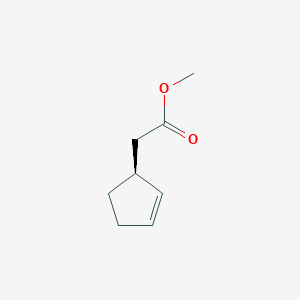
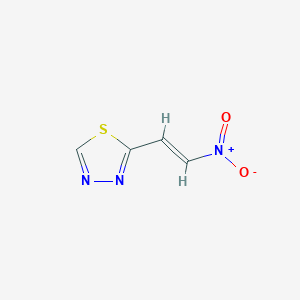
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
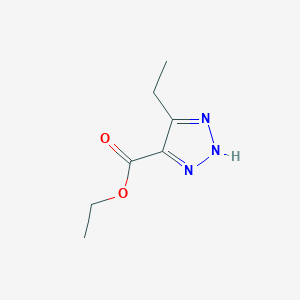
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
